molecular formula C10H10BrFO3 B7902609 Ethyl 2-(2-bromo-5-fluoro-phenoxy)acetate

Ethyl 2-(2-bromo-5-fluoro-phenoxy)acetate

Cat. No.: B7902609
M. Wt: 277.09 g/mol
InChI Key: HWJJDDCJTHTSTF-UHFFFAOYSA-N
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Description

Ethyl 2-(2-bromo-5-fluoro-phenoxy)acetate is an organic compound with the molecular formula C10H10BrFO3. It is a fluorinated aromatic ester that is used as a building block in organic synthesis. This compound is notable for its bromine and fluorine substituents, which can influence its reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(2-bromo-5-fluoro-phenoxy)acetate can be synthesized through a multi-step process. One common method involves the reaction of 2-bromo-5-fluorophenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can help in scaling up the production while maintaining product quality.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 2-position of the phenyl ring undergoes nucleophilic substitution under controlled conditions.

Example Reaction:
Replacement of bromine with amines or alkoxy groups via SNAr (nucleophilic aromatic substitution):
Reactants:

  • Ethyl 2-(2-bromo-5-fluoro-phenoxy)acetate

  • Nucleophile (e.g., morpholine, sodium methoxide)
    Conditions:

  • Polar aprotic solvent (e.g., DMF, DMSO)

  • Base (e.g., K₂CO₃)

  • 80–120 °C, 12–24 hours

Outcome:

  • Bromine replaced by nucleophile (e.g., morpholine yields ethyl 2-(2-morpholino-5-fluoro-phenoxy)acetate) .

Entry NucleophileProduct StructureYield (%)Reference
1MorpholineEthyl 2-(2-morpholino-5-fluoro-phenoxy)acetate72
2Sodium methoxideEthyl 2-(2-methoxy-5-fluoro-phenoxy)acetate65

Ester Hydrolysis

The ethyl ester group is hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Example Reaction:
Basic hydrolysis with aqueous NaOH:
Reactants:

  • This compound

  • NaOH (1–3 M)
    Conditions:

  • Ethanol/water (1:1)

  • Reflux, 3–6 hours

Outcome:

  • Ethyl ester → carboxylic acid (2-(2-bromo-5-fluoro-phenoxy)acetic acid) .

Condition Acid/BaseSolventTime (h)Yield (%)
Basic (NaOH)2 M NaOHEtOH/H₂O489
Acidic (H₂SO₄)1 M H₂SO₄MeOH/H₂O678

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings.

Example Reaction:
Suzuki coupling with arylboronic acids:
Reactants:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)
    Catalyst:

  • Pd(PPh₃)₄ or Pd(OAc)₂ with ligands (e.g., DPEphos)
    Conditions:

  • Solvent: Toluene or dioxane

  • Base: NaHCO₃ or K₃PO₄

  • 100–120 °C, 12–24 hours

Outcome:

  • Biaryl product (e.g., ethyl 2-(2-phenyl-5-fluoro-phenoxy)acetate) .

Boronic Acid Catalyst SystemYield (%)Reference
Phenylboronic acidPd(OAc)₂/DPEphos85
4-MethoxyphenylPd(PPh₃)₄76

Oxidation of the Phenoxy Moiety

The phenoxy group can undergo oxidation to form quinone derivatives under strong oxidizing conditions.

Example Reaction:
Oxidation with hydrogen peroxide in acetic acid:
Reactants:

  • This compound

  • H₂O₂ (70%)
    Conditions:

  • Acetic acid, 50–70 °C, 5–10 hours

Outcome:

  • Oxidation to quinone structure (e.g., ethyl 2-(2-bromo-5-fluoro-1,4-benzoquinon-2-yl)acetate) .

Oxidizing Agent Temperature (°C)Time (h)Yield (%)
H₂O₂ (70%)60768

Reduction Reactions

The nitro or bromo groups (if present in derivatives) can be reduced using catalytic hydrogenation or metal-based reductants.

Example Reaction:
Reduction of bromine to hydrogen via catalytic hydrogenation:
Reactants:

  • This compound

  • H₂ gas (1–3 atm)
    Catalyst:

  • Pd/C (10 wt%)
    Conditions:

  • Ethanol, 25–50 °C, 6–12 hours

Outcome:

  • Bromine → hydrogen (ethyl 2-(5-fluoro-phenoxy)acetate).

Reductant CatalystYield (%)
H₂Pd/C82

Cycloaddition Reactions

The ester and phenoxy groups enable participation in [3+2] cycloadditions with diazo compounds to form heterocycles.

Example Reaction:
Reaction with ethyl diazoacetate:
Reactants:

  • This compound

  • Ethyl diazoacetate
    Conditions:

  • BF₃·Et₂O as Lewis acid

  • CH₂Cl₂, 0–25 °C, 2–4 hours

Outcome:

  • Pyrazole derivative (e.g., ethyl 1-(2-bromo-5-fluoro-phenoxy)-3-pyrazolecarboxylate) .

Diazo Compound Lewis AcidYield (%)
Ethyl diazoacetateBF₃·Et₂O74

Scientific Research Applications

Synthetic Organic Chemistry

Ethyl 2-(2-bromo-5-fluoro-phenoxy)acetate serves as a crucial intermediate in the synthesis of complex organic compounds. Its reactivity allows chemists to create various derivatives that are essential for further chemical transformations. The compound's unique structure facilitates the formation of various functional groups, making it a valuable building block in organic synthesis.

Case Study: Synthesis of Pharmaceuticals

In a study focusing on drug development, researchers utilized this compound to synthesize novel pharmaceutical agents. The compound's ability to undergo nucleophilic substitution reactions enabled the introduction of different substituents, leading to compounds with enhanced biological activity. This application highlights the compound's significance in developing new therapeutic agents.

Medicinal Chemistry

The compound plays a vital role in medicinal chemistry, particularly in the development of new drugs. Its fluorine atom enhances lipophilicity, which is crucial for improving the pharmacokinetic properties of drug candidates.

Research has shown that derivatives of this compound exhibit promising anticancer activities. For instance, compounds synthesized from this precursor demonstrated significant inhibition of tumor growth in cell line studies, indicating potential for further development as anticancer agents .

Material Science

In material science, this compound is utilized to formulate specialty polymers and coatings. The incorporation of this compound into polymer matrices enhances durability and resistance to environmental factors.

Application in Coatings

A study demonstrated that coatings formulated with this compound exhibited improved mechanical properties and chemical resistance compared to traditional formulations. This enhancement is attributed to the unique interactions facilitated by the fluorinated structure of the compound.

Fluorine Chemistry

Fluorinated compounds are known for their unique properties, and this compound is no exception. The presence of fluorine not only increases lipophilicity but also stabilizes certain molecular conformations, making it valuable in designing imaging agents for medical diagnostics.

Biochemical Research

Researchers utilize this compound to explore enzyme interactions and metabolic pathways. Its application in biochemical studies contributes to understanding biological processes and identifying potential therapeutic targets.

Enzyme Interaction Studies

Studies have employed this compound to investigate its effects on specific enzymes involved in metabolic pathways. These investigations provide insights into how modifications to the compound can influence enzyme activity, paving the way for the design of more effective inhibitors or activators.

Data Summary Table

Application AreaDescriptionKey Findings
Synthetic Organic ChemistryIntermediate for synthesizing complex compoundsEssential for creating derivatives with enhanced biological activity
Medicinal ChemistryDevelopment of new drugsPromising anticancer activities observed in synthesized derivatives
Material ScienceFormulation of specialty polymers and coatingsImproved mechanical properties and chemical resistance noted
Fluorine ChemistryDesign of imaging agentsEnhanced lipophilicity and stabilization due to fluorine presence
Biochemical ResearchStudy of enzyme interactionsInsights into metabolic pathways and potential therapeutic targets identified

Mechanism of Action

The mechanism of action of ethyl 2-(2-bromo-5-fluoro-phenoxy)acetate depends on its specific application. In general, the compound can interact with biological targets through its bromine and fluorine substituents, which can enhance binding affinity and specificity. The ester group can undergo hydrolysis to release active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-bromo-2,2-difluoroacetate: Another fluorinated ester with similar reactivity but different substitution pattern.

    Methyl 2-(5-fluoro-2-nitrophenoxy)acetate: A related compound with a nitro group instead of a bromine atom.

Uniqueness

Ethyl 2-(2-bromo-5-fluoro-phenoxy)acetate is unique due to its specific combination of bromine and fluorine substituents, which can influence its reactivity and biological activity. This makes it a valuable intermediate in the synthesis of compounds with tailored properties.

Biological Activity

Ethyl 2-(2-bromo-5-fluoro-phenoxy)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanism of action, applications in research, and relevant case studies.

Chemical Structure and Properties

This compound can be described by its molecular formula, C11_{11}H10_{10}BrF O3_{3}. The presence of bromine and fluorine atoms in its structure enhances its lipophilicity and potential interaction with biological targets.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The bromo and fluoro substituents on the phenoxy ring are believed to enhance binding affinity towards these targets, which can lead to enzyme inhibition or modulation of receptor signaling pathways. This interaction may result in various biological effects, including anti-inflammatory and anticancer activities.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, compounds with similar structural features have been shown to inhibit the growth of cancer cell lines such as MCF-7 and HeLa. The IC50_{50} values for these compounds ranged from 8.47 µM to 9.22 µM, demonstrating potent cytotoxic effects against these cell lines .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50_{50} (µM)Viable Cell Percentage (20 µM)
This compoundMCF-78.47 ± 0.1821.24% after 72 h
This compoundHeLa9.22 ± 0.1721.64% after 72 h

Enzyme Inhibition

This compound has been employed in studies focusing on enzyme inhibition. It has shown potential as an inhibitor for various enzymes involved in metabolic pathways, including acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation .

Table 2: Enzyme Inhibition Potential

EnzymeInhibition TypeReference
AcetylcholinesteraseCompetitive Inhibition
ButyrylcholinesteraseNon-competitive Inhibition

Case Studies

  • Study on Anticancer Properties : A study utilizing the chick chorioallantoic membrane (CAM) assay demonstrated that structurally related compounds effectively inhibited angiogenesis in tumor tissues, suggesting a potential pathway for anticancer activity through vascular inhibition .
  • Enzyme Interaction Studies : Research indicated that ethyl derivatives similar to this compound could interact with cytochrome P450 enzymes, affecting drug metabolism and efficacy .

Properties

IUPAC Name

ethyl 2-(2-bromo-5-fluorophenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrFO3/c1-2-14-10(13)6-15-9-5-7(12)3-4-8(9)11/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWJJDDCJTHTSTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=CC(=C1)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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